molecular formula C15H29N3O8 B605874 Azido-PEG6-Acid CAS No. 361189-66-4

Azido-PEG6-Acid

Cat. No. B605874
M. Wt: 379.41
InChI Key: KQYQHDQBMAJDRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Azido-PEG6-Acid is a water-soluble PEG linker that contains an azide and a terminal carboxylic acid . The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .


Molecular Structure Analysis

Azido-PEG6-Acid has a molecular formula of C15H29N3O8 and a molecular weight of 379.4 g/mol . It contains an azide group (N3) and a terminal carboxylic acid .


Chemical Reactions Analysis

The azide group in Azido-PEG6-Acid can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .


Physical And Chemical Properties Analysis

Azido-PEG6-Acid is water-soluble . It has a molecular weight of 379.4 g/mol . It is stored at -20°C and is soluble in water, DMSO, DCM, DMF .

Scientific Research Applications

Application 1: Drug Delivery

  • Summary of Application: Azido-PEG6-Acid has been used in the development of a systemic dendrimer delivery system for triptolide, a potent anti-inflammatory and antitumor drug .
  • Methods of Application: The dendrimer delivery system was likely synthesized using Click Chemistry, with Azido-PEG6-Acid providing a stable and biocompatible linker for the drug molecule .
  • Results: The dendrimer delivery system improved the anti-tumor efficacy of triptolide and reduced its systemic toxicity .

Application 2: Medical Imaging

  • Summary of Application: Azido-PEG6-Acid has been used in the synthesis of collagen-binding single-nanometer iron oxide nanoparticles for the fast detection of liver fibrosis via T1-weighted MRI .
  • Methods of Application: The nanoparticles were likely synthesized using Click Chemistry, with Azido-PEG6-Acid providing a stable and biocompatible linker for the iron oxide nanoparticles .
  • Results: The nanoparticles allowed for the fast detection of liver fibrosis, a common condition associated with chronic liver diseases .

Application 3: Bioorthogonal Labeling

  • Summary of Application: Azido-modified nucleosides, which can be synthesized using Azido-PEG6-Acid, are important building blocks for RNA and DNA functionalization by click chemistry based on azide-alkyne cycloaddition .
  • Methods of Application: The azide-modified nucleosides are incorporated into oligonucleotides and cellular RNAs, and then used in azide-alkyne cycloadditions for labeling and functionalization .
  • Results: This method allows the identification, tracking, and specific isolation of various oligonucleotides in vitro and in cells without interference or cross reactions with other biomolecules .

Application 4: Generation of Nitrogen-Centered Radicals

  • Summary of Application: Azido-modified nucleosides, which can be synthesized using Azido-PEG6-Acid, have been explored as precursors for the generation of nitrogen-centered radicals (NCRs) .
  • Methods of Application: The azido groups are selectively inserted into the nucleoside frame, and under reductive conditions, NCRs are generated .
  • Results: These NCRs play an important role in chemical biology and cellular signaling, as well as in organic synthesis, as they allow access to new synthetic pathways in nonconventional ways .

Application 5: Synthesis of Azide-Modified Nucleosides

  • Summary of Application: Azido-PEG6-Acid can be used in the synthesis of azide-modified nucleosides, which are important building blocks for RNA and DNA functionalization .
  • Methods of Application: The azide-modified nucleosides are incorporated into oligonucleotides and cellular RNAs, and then used in azide-alkyne cycloadditions for labeling and functionalization .
  • Results: This method allows the identification, tracking, and specific isolation of various oligonucleotides in vitro and in cells without interference or cross reactions with other biomolecules .

Application 6: Generation of Nitrogen-Centered Radicals

  • Summary of Application: Azido-modified nucleosides, which can be synthesized using Azido-PEG6-Acid, have been explored as precursors for the generation of nitrogen-centered radicals (NCRs) .
  • Methods of Application: The azido groups are selectively inserted into the nucleoside frame, and under reductive conditions, NCRs are generated .
  • Results: NCRs play an important role in chemical biology and cellular signaling, as well as in organic synthesis, as they allow access to new synthetic pathways in nonconventional ways .

Safety And Hazards

The safety data sheet suggests avoiding dust formation, breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition .

Future Directions

Azido-PEG6-Acid is used in research, particularly in the field of Click Chemistry . It is used in the synthesis of molecules for targeted protein degradation and PROTAC (proteolysis-targeting chimeras) technology . The ease of generating 2′-azido RNA will pave the way for biotechnological applications, particularly for siRNA technologies and for referencing the growing number of RNA metabolic labeling approaches that rely on 2′-azido nucleosides .

properties

IUPAC Name

3-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29N3O8/c16-18-17-2-4-22-6-8-24-10-12-26-14-13-25-11-9-23-7-5-21-3-1-15(19)20/h1-14H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQYQHDQBMAJDRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCN=[N+]=[N-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29N3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azido-PEG6-Acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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